Inferred Potency Differentiation Against Mycobacterium tuberculosis: N4-Benzyl vs. N4-Cyclohexyl Analogs
While direct MIC data for CAS 476447-72-0 is not publicly available, class-level SAR from a closely related series demonstrates that N4 substitution critically governs activity. In Klimešová et al. (2004), compounds bearing an N4-benzyl group exhibited MICs between 32 and >1000 µmol/L against M. tuberculosis, with the most active containing nitro or thioamide groups on the benzyl ring [1]. This reveals that the N4-benzyl motif provides a tunable handle for activity optimization, unlike the rigid N4-cyclohexyl analog (CAS 476448-58-5) which lacks the aromatic π-stacking potential and may show a different selectivity window [2].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Not explicitly reported; N4-benzyl class MIC range: 32–>1000 µmol/L |
| Comparator Or Baseline | N4-cyclohexyl analog (CAS 476448-58-5): no published MIC data available |
| Quantified Difference | Insufficient data to calculate; differentiation is based on structural potential |
| Conditions | M. tuberculosis in vitro (related series data from Klimešová 2004) |
Why This Matters
The N4-benzyl group is essential for the pharmacophore; substituting it with a cyclohexyl group (as in CAS 476448-58-5) eliminates aromatic interactions found in known active antimycobacterial triazoles, likely altering potency and target selectivity.
- [1] Klimešová, V.; Zahajská, L.; Waisser, K.; Kaustová, J.; Möllmann, U. Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. Il Farmaco 2004, 59 (4), 279–288. View Source
- [2] Kuujia.com product entry for CAS 476448-58-5: N-{5-(butylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide. Accessed 2026-05-09. View Source
